Palovarotène

Vue d'ensemble

Description

Palovarotène: est un agoniste sélectif du récepteur gamma de l'acide rétinoïque (RARγ) utilisé principalement pour le traitement de la fibrodysplasie ossifiante progressive et de l'ossification hétérotopique . Ce composé est connu pour sa capacité à inhiber la formation osseuse dans les muscles et les tendons, ce qui est particulièrement bénéfique pour les patients souffrant de ces maladies génétiques rares .

Applications De Recherche Scientifique

Chemistry: In chemistry, palovarotene is used as a model compound to study the behavior of retinoic acid receptor agonists. It helps in understanding the structure-activity relationships and the effects of various functional groups on biological activity .

Biology: In biological research, palovarotene is used to study the mechanisms of bone formation and the role of retinoic acid receptors in cellular differentiation and growth .

Medicine: Medically, palovarotene is used to treat fibrodysplasia ossificans progressiva and heterotopic ossification. It helps in reducing abnormal bone growth and improving the quality of life for patients with these conditions .

Industry: In the pharmaceutical industry, palovarotene is used in the development of new drugs targeting retinoic acid receptors. It serves as a lead compound for designing more potent and selective agonists .

Mécanisme D'action

Target of Action

Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) . This receptor is expressed in chondrogenic cells and chondrocytes and acts as a transcriptional repressor . The primary role of RARγ is to mediate the signaling of retinoic acid, which is crucial for the embryonic development and postnatal functioning of various tissues and organs, including the skeleton .

Mode of Action

By binding to RARγ, palovarotene inhibits bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction prevents chondrogenesis and ultimately heterotopic ossification (HO) by permitting normal muscle tissue repair or regeneration to occur .

Biochemical Pathways

The pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP), a condition treated by palovarotene, is driven by a gain-of-function mutation in the ACVR1/ALK2 gene . This gene encodes activin receptor type 1A (ACVR1)/activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I) . The presence of mutations in ACVR1/ALK2 results in aberrant signaling through the receptor and over-activation of the SMAD 1/5/8 pathway, which is thought to trigger HO . Palovarotene’s action on RARγ decreases BMP signaling and inhibits this pathway .

Pharmacokinetics

Palovarotene is orally bioavailable . The pharmacokinetics of palovarotene were found to be linear and dose-proportional over a dose range of 0.02–50 mg . It was observed that palovarotene’s maximum plasma drug concentration (Cmax) and area under the concentration-time curve (AUC) increased by 16.5% and 39.7% respectively under fed versus fasted conditions . This suggests that food intake can enhance the bioavailability of palovarotene .

Result of Action

The primary result of palovarotene’s action is the reduction of new heterotopic ossification (HO) in patients with FOP . This is achieved by inhibiting the formation of endochondral bone in soft tissues such as muscles, tendons, and ligaments . In clinical trials, palovarotene-treated patients achieved a 54% reduction in mean annualized new HO .

Action Environment

The action of palovarotene can be influenced by environmental factors such as food intake. As mentioned earlier, the bioavailability of palovarotene increases when taken with food . Additionally, studies performed in vitro have indicated that palovarotene may induce CYP3A4 , suggesting that concomitant medications that are CYP3A4 substrates could potentially affect the pharmacokinetics of palovarotene .

Analyse Biochimique

Biochemical Properties

Palovarotene interacts with the retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes . By binding to RARγ, Palovarotene decreases bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction plays a crucial role in the biochemical reactions involving Palovarotene.

Cellular Effects

Palovarotene has been shown to reduce heterotopic ossification in patients with FOP . It achieves this by inhibiting chondrogenesis of heterotopic ossification, thereby permitting normal muscle tissue repair or regeneration . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Palovarotene involves its selective agonism of the RARγ . This binding interaction leads to a decrease in BMP signaling and subsequent inhibition of the SMAD1/5/8 signaling pathway . This mechanism of action allows Palovarotene to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In a phase I trial, Palovarotene’s pharmacokinetics were characterized after repeated once-daily dosing . The study found that plasma Palovarotene exposures were comparable after single and multiple doses , indicating the product’s stability over time.

Dosage Effects in Animal Models

In animal models of FOP, Palovarotene decreased heterotopic ossification in a dose-dependent manner . This suggests that the effects of Palovarotene can vary with different dosages, and it’s important to find the optimal dosage for therapeutic efficacy.

Metabolic Pathways

Palovarotene undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4), and to a lesser extent, CYP2C8 and CYP2C19 . Five metabolites have been observed in plasma: M1 (6,7-dihydroxy), M2 (6-hydroxy), M3 (7-hydroxy), M4a (6-oxo), and M4b (7-oxo) .

Transport and Distribution

While specific transporters or binding proteins for Palovarotene have not been identified, the drug is orally bioavailable , suggesting that it can be transported and distributed within cells and tissues.

Subcellular Localization

Given its mechanism of action as a RARγ agonist , it is likely that it localizes to the nucleus where it can influence gene expression.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le palovarotène est synthétisé par un procédé chimique à plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle: En milieu industriel, la production de this compound implique des réacteurs chimiques à grande échelle où les étapes de synthèse sont optimisées pour l'efficacité et le rendement. Le procédé comprend des étapes de purification telles que la cristallisation et la chromatographie pour obtenir le produit final à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions: Le palovarotène subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants:

Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.

Nucléophiles: Halogénures, amines.

Électrophiles: Halogénures d'alkyle, chlorures d'acyle.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de recherche scientifique

Chimie: En chimie, le this compound est utilisé comme composé modèle pour étudier le comportement des agonistes du récepteur de l'acide rétinoïque. Il aide à comprendre les relations structure-activité et les effets de divers groupes fonctionnels sur l'activité biologique .

Biologie: En recherche biologique, le this compound est utilisé pour étudier les mécanismes de formation osseuse et le rôle des récepteurs de l'acide rétinoïque dans la différenciation et la croissance cellulaires .

Médecine: Médicalement, le this compound est utilisé pour traiter la fibrodysplasie ossifiante progressive et l'ossification hétérotopique. Il aide à réduire la croissance osseuse anormale et à améliorer la qualité de vie des patients atteints de ces maladies .

Industrie: Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'acide rétinoïque. Il sert de composé de tête pour la conception d'agonistes plus puissants et plus sélectifs .

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur gamma de l'acide rétinoïque (RARγ), un récepteur exprimé dans les cellules chondrogéniques et les chondrocytes. Cette liaison diminue la signalisation des protéines morphogénétiques osseuses et inhibe par la suite la voie de signalisation SMAD1/5/8 . Ce faisant, le this compound empêche la formation de nouvelle os dans les muscles et les tendons, ce qui est crucial pour le traitement de la fibrodysplasie ossifiante progressive et de l'ossification hétérotopique .

Comparaison Avec Des Composés Similaires

Composés similaires:

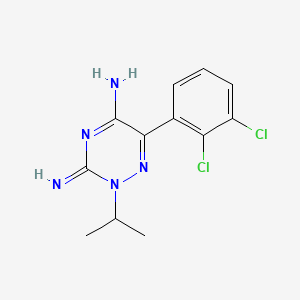

Tazarotène: Un autre rétinoïde utilisé pour le traitement du psoriasis et de l'acné.

Trifarotene: Un agoniste sélectif du récepteur gamma de l'acide rétinoïque utilisé pour le traitement de l'acné.

Unicité du palovarotène: Le this compound est unique en raison de sa forte sélectivité pour le récepteur gamma de l'acide rétinoïque et de sa capacité à inhiber la formation osseuse dans les muscles et les tendons. Cela le rend particulièrement efficace pour le traitement de la fibrodysplasie ossifiante progressive et de l'ossification hétérotopique, des affections qui impliquent une croissance osseuse anormale .

Propriétés

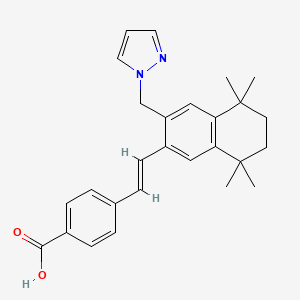

IUPAC Name |

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHCXIPDIHOIA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025696 | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

410528-02-8 | |

| Record name | Palovarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palovarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOVAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

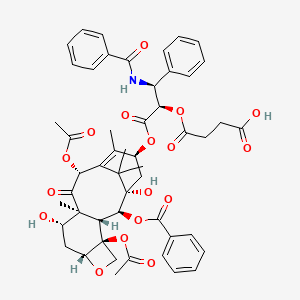

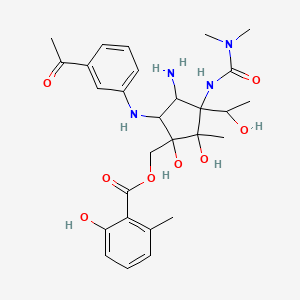

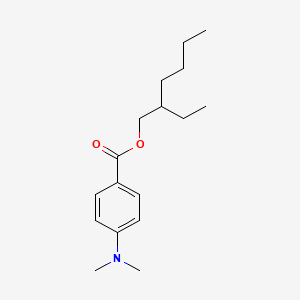

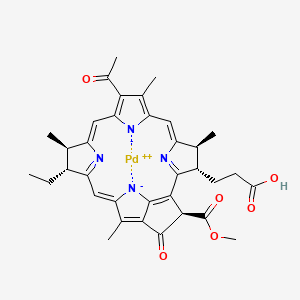

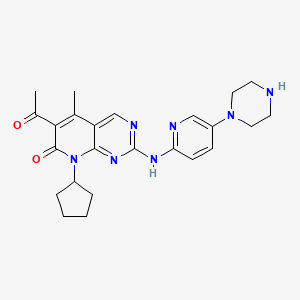

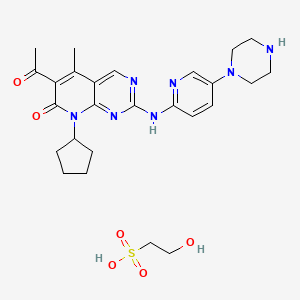

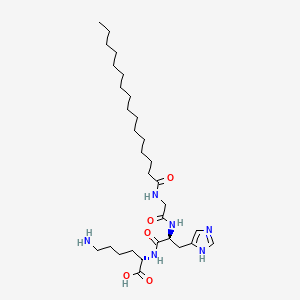

Feasible Synthetic Routes

Q1: What is the primary molecular target of Palovarotene?

A1: Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ). [, , , , , , ]

Q2: How does Palovarotene exert its therapeutic effects?

A2: By binding to RARγ, Palovarotene modulates gene transcription. It has been shown to reduce inflammation and promote structural repair in animal models of emphysema. [, ] In the context of heterotopic ossification (HO), Palovarotene inhibits the formation of ectopic bone, likely by interfering with chondrogenic cell differentiation and cartilage maturation. [, , , ]

Q3: Which signaling pathways are implicated in the action of Palovarotene against HO?

A3: Research suggests that Palovarotene influences multiple pathways involved in HO. These include the NF-κB signaling pathway, [] the activin A signaling pathway, [] and interactions with BMP signaling, particularly by affecting the stability of phosphorylated SMAD1 (pSmad1) through interaction with E3 ubiquitin ligase Smurf1. [, ]

Q4: Is the molecular formula and weight of Palovarotene available in the provided research?

A4: The provided research papers do not explicitly state the molecular formula or weight of Palovarotene.

Q5: What are the primary clinical applications being investigated for Palovarotene?

A5: Palovarotene is being explored as a potential treatment for: * Fibrodysplasia Ossificans Progressiva (FOP): Clinical trials have investigated its ability to prevent heterotopic ossification (HO), the hallmark of FOP. [, , , ] * Emphysema: Preclinical studies and early clinical trials have suggested potential benefits of Palovarotene in reducing inflammation and improving lung function. [, , ] * Multiple Hereditary Exostoses (MHE): Research indicates that Palovarotene can inhibit osteochondroma formation in mouse models of MHE. []

Q6: Has Palovarotene shown efficacy in treating emphysema?

A6: While preclinical studies were promising, the REPAIR clinical trial (NCT00413205) in patients with alpha-1-antitrypsin deficiency-related emphysema did not demonstrate a significant benefit of Palovarotene on lung density. []

Q7: What cellular models have been used to study Palovarotene's effects?

A7: Researchers have utilized various cell types, including: * Bone mesenchymal stem cells (BMSCs) [] * Tendon stem cells (TSCs) [] * Chondrocytes (both mouse and human) [, , ] * Endothelial cells (ECs) undergoing endothelial-to-osteoblast transition []

Q8: What animal models have been employed in Palovarotene research?

A8: Studies have used: * Mouse models of acquired HO [] * Mouse models of FOP carrying the human ACVR1R206H mutation [, ] * Rat models of combat-related HO [] * Mouse models of Multiple Hereditary Exostoses (MHE) []

Q9: What are the key safety concerns associated with Palovarotene?

A9: The most significant safety concern is the risk of premature growth plate closure (PPC) in skeletally immature patients, a side effect observed in clinical trials for FOP. [, , ] Other adverse events, mostly mild to moderate, include skin-related issues and gastrointestinal symptoms. [, ]

Q10: Have any biomarkers been identified for monitoring Palovarotene's efficacy?

A10: Plasma Tenascin C, a factor secreted by endothelial cells undergoing osteoblastic transition, has been proposed as a potential biomarker to monitor Palovarotene treatment response. []

Q11: Are there any ongoing clinical trials investigating Palovarotene?

A11: The provided research mentions the PIVOINE rollover trial (NCT05027802), designed to assess the long-term safety and efficacy of Palovarotene in FOP patients who completed earlier trials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.